methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate

Physicochemical profiling Drug-likeness ADME prediction

Methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate (CAS 893932-37-1) is a synthetic small molecule (C₁₆H₁₆N₄O₂S, MW 328.39) belonging to the pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors (e.g., CDK2, Src, EGFR), phosphodiesterase inhibitors, and glucokinase activators.

Molecular Formula C16H16N4O2S
Molecular Weight 328.39
CAS No. 893932-37-1
Cat. No. B2385170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate
CAS893932-37-1
Molecular FormulaC16H16N4O2S
Molecular Weight328.39
Structural Identifiers
SMILESCCC(C(=O)OC)SC1=NC=NC2=C1C=NN2C3=CC=CC=C3
InChIInChI=1S/C16H16N4O2S/c1-3-13(16(21)22-2)23-15-12-9-19-20(14(12)17-10-18-15)11-7-5-4-6-8-11/h4-10,13H,3H2,1-2H3
InChIKeyXVSWCFSTYPFNHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate (CAS 893932-37-1): Structural Baseline & Scaffold Context


Methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate (CAS 893932-37-1) is a synthetic small molecule (C₁₆H₁₆N₄O₂S, MW 328.39) belonging to the pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds [1]. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors (e.g., CDK2, Src, EGFR), phosphodiesterase inhibitors, and glucokinase activators [2]. The compound features a 1-phenyl substitution on the pyrazole ring and a thioether-linked methyl butanoate side chain at the 4-position of the pyrimidine ring. Its calculated physicochemical properties—clogP 1.98, TPSA 81.85 Ų, 2 H-bond donors, 6 H-bond acceptors, 2 rotatable bonds—place it well within Lipinski's Rule of Five space for oral drug-likeness [1].

Why In-Class Substitution Fails for Methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate


The pyrazolo[3,4-d]pyrimidine scaffold is exquisitely sensitive to subtle structural modifications. The nature of the ester (methyl vs. ethyl), the length of the thioalkanoate chain (butanoate vs. acetate vs. propanoate), and the substitution pattern on the pyrazole ring collectively dictate the compound's target selectivity, lipophilicity, and metabolic stability [1]. The closest annotated analog, F1874-108 (ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetate, CAS 335223-43-3), is a documented inhibitor of brassinosteroid biosynthesis and signal transduction . A simple swap to methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate introduces a longer thioalkanoate chain (butanoate vs. acetate) and a different ester moiety (methyl vs. ethyl). These changes alter clogP, TPSA, and rotatable bond count [2], which are critical determinants of cell permeability, target binding kinetics, and off-target promiscuity. Consequently, generic substitution with a close-in-class analog cannot guarantee equivalent biological activity and may yield divergent experimental outcomes.

Quantitative Differentiation Evidence for Methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate


Physicochemical Differentiation: Lipophilicity and Topological Polar Surface Area vs. F1874-108

Methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate (Target) exhibits a calculated clogP of 1.98 and TPSA of 81.85 Ų [1]. The closest biologically annotated analog, F1874-108 (ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetate), has a lower molecular weight (314.36 vs. 328.39) and is predicted to have a lower clogP (estimated ~1.5–1.7) due to its shorter acetate side chain and ethyl ester . The Target compound's higher clogP indicates greater membrane permeability potential, while its increased TPSA may modulate transporter recognition and off-target binding [1]. These differences are relevant for applications requiring distinct ADME profiles.

Physicochemical profiling Drug-likeness ADME prediction

Ester-Type Differentiation: Methyl Ester Stability vs. Ethyl Ester in Analog F1874-108

The Target compound bears a methyl ester, whereas F1874-108 carries an ethyl ester [1]. Methyl esters are generally more reactive toward hydrolysis than ethyl esters due to reduced steric hindrance around the carbonyl carbon. This differential reactivity can be exploited in prodrug strategies or in assays where controlled release of the free carboxylic acid is desired. Additionally, methyl esters may exhibit different tissue-specific esterase cleavage rates compared to ethyl esters, impacting in vivo half-life and biodistribution. The butanoate chain of the Target further distinguishes it from the acetate chain of F1874-108, providing an additional site for hydrophobic interactions.

Metabolic stability Esterase susceptibility Prodrug design

Side-Chain Length Differentiation: Butanoate vs. Acetate in Kinase Binding Pockets

The Target compound features a butanoate (C4) side chain, whereas F1874-108 has an acetate (C2) chain [1]. The pyrazolo[3,4-d]pyrimidine scaffold is a known kinase hinge-binding motif, and the thioalkanoate side chain projects into the solvent-accessible or hydrophobic pocket region depending on the target kinase. Elongation from acetate to butanoate can increase van der Waals contacts in hydrophobic kinase pockets (e.g., CDK2, Src), potentially enhancing binding affinity [2]. In the glucokinase activator series (patent US 8,143,263), butanamide derivatives demonstrated superior potency compared to acetamide analogs [2]. While direct kinase inhibition data for the Target compound are not publicly available, the structural precedent supports that the butanoate chain offers a distinct pharmacophoric feature not present in the acetate analog.

Kinase inhibitor Structure-activity relationship Hydrophobic pocket occupancy

Distinct Biological Annotation: Brassinosteroid Pathway vs. Kinase Inhibition

F1874-108 (ethyl acetate analog) is an established inhibitor of brassinosteroid biosynthesis and signal transduction , a pathway relevant to plant biology and agricultural research. The Target compound, with its modified ester and elongated side chain, has not been annotated for this activity in public databases, suggesting potential selectivity divergence. The butanoate chain may sterically hinder binding to the molecular target(s) of F1874-108 (e.g., DWF4 or BRI1-related proteins), while enhancing affinity for mammalian kinase targets. This divergence creates a unique procurement rationale: Target is preferred for mammalian kinase profiling, whereas F1874-108 is appropriate for plant brassinosteroid studies.

Chemical biology Plant biology Brassinosteroid signaling

Rotatable Bond Count and Conformational Flexibility in Target Engagement

The Target compound has 2 rotatable bonds (RB = 2), as reported in the ECBD [1]. F1874-108, with its shorter acetate chain, is expected to have 2 rotatable bonds as well; however, the butanoate chain introduces an additional methylene rotor that may increase the ensemble of low-energy conformers. Increased conformational flexibility can impose a higher entropic penalty upon binding but can also enable induced-fit recognition in adaptable binding pockets. The methyl ester (vs. ethyl) reduces steric bulk at the ester terminus, potentially compensating for the increased chain length by maintaining a favorable binding conformation [2].

Conformational analysis Entropic penalty Binding thermodynamics

Limitation Statement: Absence of Direct Head-to-Head Biological Data

IMPORTANT LIMITATION: No publicly available, peer-reviewed biological assay data (IC₅₀, Kd, EC₅₀) were identified for methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate (CAS 893932-37-1) at the time of this analysis. The quantitative differentiation presented above is based on (i) calculated physicochemical properties from the ECBD database [1], (ii) structural comparisons with the closely related analog F1874-108 , and (iii) class-level structure-activity relationship trends from the pyrazolo[3,4-d]pyrimidine patent and medicinal chemistry literature [2]. Scientific procurement decisions should weigh the structural novelty and predicted differentiation of this compound against the absence of direct biological validation. Researchers are strongly encouraged to request custom biological profiling data from vendors or conduct in-house screening before committing to large-scale procurement.

Data transparency Evidence grading Procurement risk

Best-Fit Research and Industrial Application Scenarios for Methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate


Mammalian Kinase Inhibitor Screening and Selectivity Profiling

The pyrazolo[3,4-d]pyrimidine scaffold is a validated kinase hinge-binder . The Target compound, with its butanoate side chain and methyl ester, is predicted to engage kinase active sites with distinct selectivity compared to the shorter-chain acetate analog F1874-108. Procurement is recommended for broad-panel kinase profiling (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler) to identify novel kinase targets, leveraging the extended hydrophobic reach of the butanoate chain for improved binding thermodynamics [1].

Chemical Biology Tool for Pathway Deconvolution (Non-Brassinosteroid)

Unlike F1874-108, which is a confirmed brassinosteroid pathway inhibitor , the Target compound lacks this annotation, making it a cleaner chemical probe for mammalian cell-based assays where brassinosteroid pathway interference is undesirable. It is suitable for use in cancer cell line panels, neuronal models, or metabolic disease models where pyrazolo[3,4-d]pyrimidine-sensitive kinases (CDK2, Src, GSK3β) are implicated [1].

ADME and Prodrug Development Studies

The methyl ester functionality of the Target compound offers a distinct hydrolysis profile compared to the ethyl ester of F1874-108. This differential reactivity can be exploited in metabolic stability assays using liver microsomes, plasma, or purified esterases to compare the rate of conversion to the free carboxylic acid metabolite . The butanoate chain provides an additional site for metabolic modification (e.g., ω-oxidation), making the compound a versatile tool for studying structure-metabolism relationships in the pyrazolo[3,4-d]pyrimidine class.

Fragment-Based and Structure-Guided Lead Optimization

With a molecular weight of 328.39 and 2 rotatable bonds , the Target compound occupies a favorable 'fragment-to-lead' chemical space. Its structural differentiation from F1874-108 (butanoate vs. acetate, methyl vs. ethyl ester) provides a starting point for SAR expansion. Procurement supports iterative medicinal chemistry campaigns aimed at optimizing potency, selectivity, and drug-like properties through systematic variation of the ester and thioalkanoate motifs [1].

Quote Request

Request a Quote for methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.